molecular formula C9H9N5O B1449609 N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine CAS No. 62936-92-9

N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine

Cat. No. B1449609
CAS RN: 62936-92-9
M. Wt: 203.2 g/mol
InChI Key: SCPFRQBUVWIDOS-UHFFFAOYSA-N
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Description

“N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine” is a specialty product used in proteomics research . It has a molecular formula of C9H9N5O and a molecular weight of 203.2 .


Synthesis Analysis

The synthesis of related compounds involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, which is accompanied by decarboxylation with the formation of 3-amino-3,4-dihydroquinazolin-4-one . Acylation of the latter with succinic anhydride gives N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide, which can be converted into various N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinamic acid derivatives .

Scientific Research Applications

Antimicrobial Activity

“N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine” derivatives have been synthesized and tested for their antimicrobial activity . These compounds have shown variable inhibitory effects on the growth of Gram-positive and Gram-negative bacterial strains, as well as antifungal strains .

Androgen Receptor Modulation

These compounds have been found to modulate androgen receptors, which can be useful in treating conditions such as osteoporosis, periodontal disease, bone fracture, frailty, and sarcopenia . They can also be used to treat mental disorders associated with low testosterone, such as depression, sexual dysfunction, and cognitive decline .

Antitumor Activity

Quinazolin-4(1H)-ones, a class of compounds that includes “N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine”, have been found to have antitumor properties .

Antioxidant and Anticancer Activity

These compounds have also been found to have antioxidant and anticancer activities .

Anticonvulsant and Antihypertensive Activity

Quinazolin-4(1H)-ones have been used as anticonvulsant and antihypertensive drugs .

5-HT Receptor Ligand

These compounds have been used as 5-hydroxytryptamine (5-HT) receptor ligands .

Anti-inflammatory Studies

“N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine” derivatives have been synthesized and evaluated for their anti-inflammatory properties .

Treatment of Conditions with Elevated Androgen Tone

These compounds, being antagonists in specific tissues, are also useful in conditions where elevated androgen tone or activity causes symptoms, such as benign prostate hyperplasia and sleep apnea .

properties

IUPAC Name

2-(4-oxo-3H-quinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8(11)14-9-12-6-4-2-1-3-5(6)7(15)13-9/h1-4H,(H5,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPFRQBUVWIDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346024
Record name N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine

CAS RN

62936-92-9
Record name N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
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N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
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N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
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N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
Reactant of Route 6
N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine

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